molecular formula C7H15NO2 B2832875 2-(1,4-Oxazepan-4-yl)ethan-1-ol CAS No. 19344-55-9

2-(1,4-Oxazepan-4-yl)ethan-1-ol

Cat. No.: B2832875
CAS No.: 19344-55-9
M. Wt: 145.202
InChI Key: HXRWAYUYJONGKT-UHFFFAOYSA-N
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Description

2-(1,4-Oxazepan-4-yl)ethan-1-ol is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused to an ethanol moiety. Its molecular formula is C₇H₁₅NO₂ (molecular weight: 145.20 g/mol), with structural descriptors including:

  • SMILES: C1CN(CCOC1)CCO
  • InChIKey: HXRWAYUYJONGKT-UHFFFAOYSA-N .

The compound’s structure combines a nitrogen atom and an oxygen atom within the oxazepane ring, conferring unique electronic and steric properties. It is utilized as a building block in pharmaceutical and organic synthesis, with commercial availability at premium pricing (e.g., 50 mg for €566.00) .

Properties

IUPAC Name

2-(1,4-oxazepan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-3-8-2-1-6-10-7-4-8/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRWAYUYJONGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19344-55-9
Record name 2-(1,4-oxazepan-4-yl)ethan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-yl)ethan-1-ol typically involves the reaction of ethylene oxide with 1,4-oxazepane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the ring-opening of ethylene oxide and its subsequent addition to the oxazepane ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 2-(1,4-oxazepan-4-yl)ethan-1-ol exhibit significant anticancer properties. For instance, a derivative synthesized from this compound was evaluated for its inhibitory activity against DNA repair enzymes, which are crucial in cancer cell proliferation. The compound demonstrated promising results in inhibiting cancer cell growth, particularly in breast carcinoma cells (MCF-7) with an IC50 value of approximately 80 μg/ml .

Antimicrobial Properties

The compound has also been investigated for its antibacterial activities. In vitro studies showed that certain derivatives displayed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Neuropharmacology

The oxazepane ring structure is associated with neuropharmacological activities. Compounds containing this moiety have been studied for their potential as monoamine reuptake inhibitors, which could be beneficial in treating mood disorders. Research indicates that these compounds may enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, this compound has been explored for anti-inflammatory applications. The compound's ability to modulate inflammatory pathways suggests potential therapeutic uses in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

The unique chemical properties of this compound have led to its exploration in material science, particularly in the development of functional materials. Its derivatives have been utilized in synthesizing polymers with enhanced mechanical properties and thermal stability. These materials can find applications in coatings and composites for industrial use .

Case Study 1: Synthesis and Evaluation of Anticancer Derivatives

A study synthesized several derivatives of this compound and evaluated their anticancer activity against MCF-7 cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further drug development .

Case Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial efficacy of derivatives was tested against multiple bacterial strains using the disk diffusion method. Results demonstrated that certain compounds exhibited larger inhibition zones compared to standard antibiotics like ciprofloxacin, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its incorporation into larger structures. The oxazepane ring provides stability and rigidity, making it a valuable scaffold in chemical synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Ring Features Notable Properties
2-(1,4-Oxazepan-4-yl)ethan-1-ol C₇H₁₅NO₂ 145.20 1,4-oxazepane (O, N), -OH Polar, moderate solubility in polar solvents
3-(1,4-Oxazepan-4-yl)propan-1-ol C₈H₁₇NO₂ 159.23 Extended alkyl chain (-CH₂CH₂OH) Higher lipophilicity; reduced polarity
2-(1,4-Oxazepan-4-yl)ethan-1-amine C₇H₁₆N₂O 144.22 -NH₂ replacing -OH Increased basicity; enhanced H-bond donor capacity
2-(4-Methyl-1,4-diazepan-1-yl)ethanol C₈H₁₈N₂O 158.24 1,4-diazepane (2 N atoms), -CH₃ substituent Enhanced steric bulk; potential for altered receptor binding
2-(1,4-Diazepan-1-yl)ethan-1-ol C₇H₁₆N₂O 144.22 1,4-diazepane (2 N atoms) Higher nitrogen content; improved aqueous solubility

Biological Activity

2-(1,4-Oxazepan-4-yl)ethan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H15NO2\text{C}_7\text{H}_{15}\text{N}\text{O}_2

This compound features a 1,4-oxazepane ring, which is known to influence its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : In vitro tests showed that certain derivatives had high efficacy against Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, with inhibition zones comparable to or exceeding those of standard antibiotics like ampicillin .
CompoundTarget BacteriaInhibition Zone (mm)Reference
IVStaphylococcus aureus18
IVKlebsiella pneumoniae16
IVEscherichia coli15

Anticancer Activity

The anticancer potential of this compound has also been explored. A notable study assessed its effects on human breast carcinoma cells (MCF-7):

  • Cytotoxicity Assay : The compound exhibited a cytotoxic effect with an IC50 value of approximately 80.20 µg/ml at a concentration of 400 µg/ml . This suggests that the compound may inhibit cancer cell proliferation effectively.

The mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the oxazepane ring is believed to play a crucial role in its interaction with biological targets, potentially modulating pathways involved in cell growth and apoptosis.

Case Study: Antidepressant Activity

In related research involving compounds modified with oxazepane structures, antidepressant activities were observed. For example, derivatives similar to this compound were tested using the forced swim test (FST), showing significant reductions in immobility duration compared to control groups . This indicates potential applications in treating mood disorders.

Case Study: Toxicological Profile

A comprehensive toxicological assessment indicated that certain derivatives of oxazepane compounds demonstrated low toxicity levels in animal models. This is crucial for developing safe therapeutic agents .

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